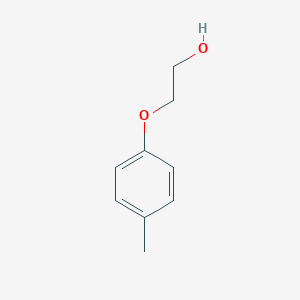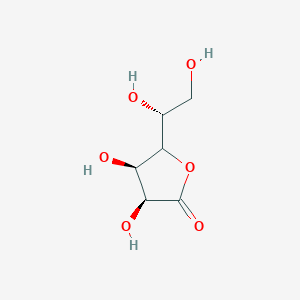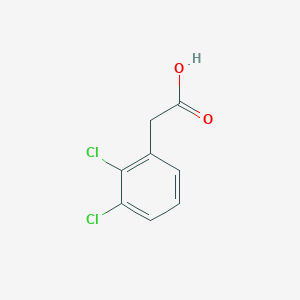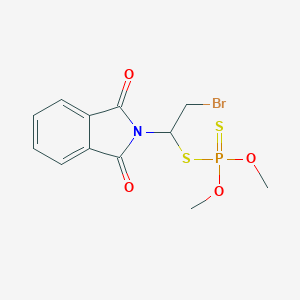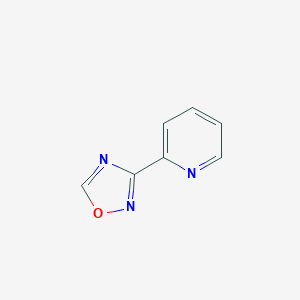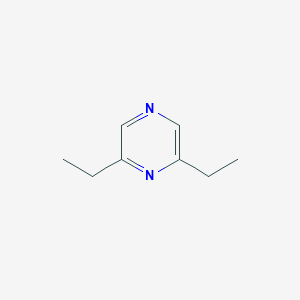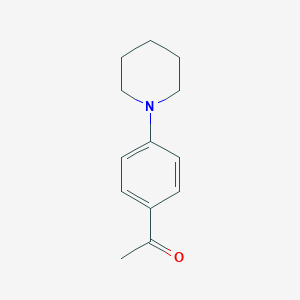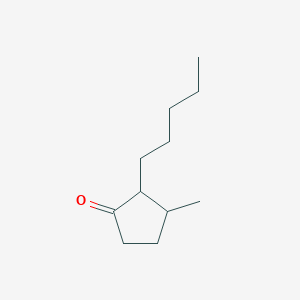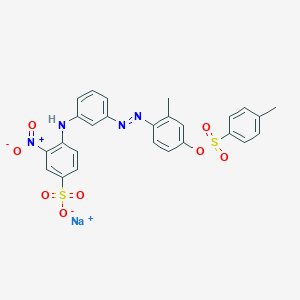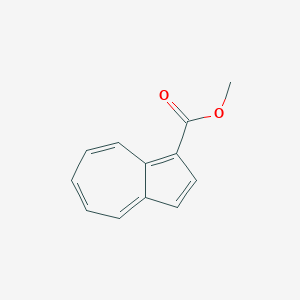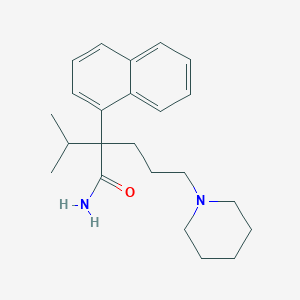
alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide, also known as SNC-80, is a synthetic compound that belongs to the class of opioids. It is a highly selective agonist for the delta-opioid receptor and is used in scientific research to study the mechanisms of opioid action and the potential therapeutic applications of delta-opioid agonists.
Wirkmechanismus
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide acts as a selective agonist for the delta-opioid receptor, which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. Activation of the delta-opioid receptor by alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide leads to the inhibition of neurotransmitter release and the modulation of pain pathways in the central nervous system.
Biochemische Und Physiologische Effekte
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide has been shown to have analgesic effects in animal models of pain. It has also been shown to have anti-inflammatory effects and to modulate immune function. Additionally, alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide has been shown to have anxiolytic effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide in lab experiments is its high selectivity for the delta-opioid receptor, which allows for the study of the specific effects of delta-opioid agonists. However, one limitation of using alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in experimental models.
Zukünftige Richtungen
There are several potential future directions for the study of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide and delta-opioid agonists. One area of research is the development of new delta-opioid agonists with improved pharmacokinetic properties and therapeutic efficacy. Another area of research is the investigation of the potential use of delta-opioid agonists in the treatment of chronic pain and other conditions. Additionally, the role of delta-opioid receptors in immune function and inflammation is an area of active research.
Synthesemethoden
The synthesis of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide involves several steps, including the reaction of 1-naphthaleneacetic acid with isopropylamine to form the corresponding amide. This amide is then reacted with 3-piperidinopropyl chloride to form the final product, alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide. The synthesis of alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is a complex process that requires expertise in organic chemistry and specialized equipment.
Wissenschaftliche Forschungsanwendungen
Alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide is used in scientific research to study the mechanisms of opioid action and the potential therapeutic applications of delta-opioid agonists. It has been shown to have analgesic effects in animal models of pain and is being investigated for its potential use in the treatment of chronic pain.
Eigenschaften
CAS-Nummer |
13326-45-9 |
|---|---|
Produktname |
alpha-Isopropyl-alpha-(3-piperidinopropyl)-1-naphthaleneacetamide |
Molekularformel |
C23H32N2O |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
2-naphthalen-1-yl-5-piperidin-1-yl-2-propan-2-ylpentanamide |
InChI |
InChI=1S/C23H32N2O/c1-18(2)23(22(24)26,14-9-17-25-15-6-3-7-16-25)21-13-8-11-19-10-4-5-12-20(19)21/h4-5,8,10-13,18H,3,6-7,9,14-17H2,1-2H3,(H2,24,26) |
InChI-Schlüssel |
GMJGWXRKSXEJIU-UHFFFAOYSA-N |
SMILES |
CC(C)C(CCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Kanonische SMILES |
CC(C)C(CCCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N |
Synonyme |
α-Isopropyl-α-(3-piperidinopropyl)-1-naphthaleneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



